molecular formula C9H11BrN2O2 B11854730 6-Bromo-5-methoxy-N,N-dimethylnicotinamide

6-Bromo-5-methoxy-N,N-dimethylnicotinamide

Cat. No.: B11854730
M. Wt: 259.10 g/mol
InChI Key: AZBCDSKPQNWTSB-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of nicotinamide, featuring a bromine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring, along with N,N-dimethyl substitution on the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-N,N-dimethylnicotinamide typically involves the bromination of 5-methoxy-N,N-dimethylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-N,N-dimethylnicotinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction:

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives, while coupling reactions would result in biaryl or other coupled products.

Scientific Research Applications

6-Bromo-5-methoxy-N,N-dimethylnicotinamide has various applications in scientific research, including:

Mechanism of Action

The specific mechanism of action for 6-Bromo-5-methoxy-N,N-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with enzymes and receptors involved in cellular metabolism and signaling pathways. The bromine and methoxy substituents could influence its binding affinity and specificity for these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethylnicotinamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Bromo-N,N-dimethylnicotinamide: Lacks the methoxy group, which could affect its solubility and interaction with biological targets.

    6-Bromo-5-methoxy-nicotinamide: Lacks the N,N-dimethyl substitution, potentially altering its chemical properties and biological effects.

Uniqueness

6-Bromo-5-methoxy-N,N-dimethylnicotinamide is unique due to the presence of both bromine and methoxy substituents on the nicotinamide ring, along with N,N-dimethyl substitution. These structural features may confer distinct chemical reactivity and biological activity compared to other nicotinamide derivatives .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-5-methoxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)9(13)6-4-7(14-3)8(10)11-5-6/h4-5H,1-3H3

InChI Key

AZBCDSKPQNWTSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)Br)OC

Origin of Product

United States

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